(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol

Description

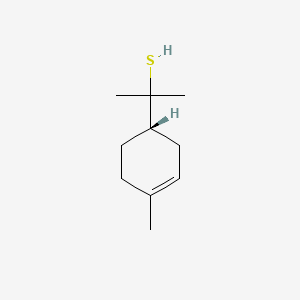

(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol (CAS: 71159-90-5) is a monoterpenoid thiol characterized by a cyclohexene ring substituted with three methyl groups and a methanethiol (-SH) functional group. Its molecular formula is C₁₀H₁₈S, with a molecular weight of 170.315 g/mol . Commonly referred to as Grapefruit Mercaptan or p-Menth-1-ene-8-thiol, it is renowned for its potent odor, which resembles that of grapefruit, making it a critical ingredient in flavor and fragrance industries . The compound’s stereochemistry ((S)-configuration) and functional group placement significantly influence its reactivity and sensory properties.

Properties

IUPAC Name |

2-[(1S)-4-methylcyclohex-3-en-1-yl]propane-2-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPCOAKGRYBBMR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)C(C)(C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234493 | |

| Record name | (1S)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83150-77-0 | |

| Record name | (1S)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83150-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α,α,4-trimethylcyclohex-3-ene-1-methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation of α-Terpineol

α-Terpineol (d-, l-, or dl-configurations) reacts with halogenating agents under controlled conditions:

- Reagents : Phosphorus trichloride (PCl3), thionyl chloride (SOCl2), or hydrogen halides (HX) in solvents like chloroform or dichloromethane.

- Conditions : 0–80°C for 5 minutes to 3 hours, with a 1:1–1.5 molar ratio of α-terpineol to halogenating agent.

- Intermediate : Halogenated α-terpineol (e.g., 8-chloro-α-terpineol) forms in 60–75% yield after distillation.

Thiolation with Thiourea

The halogenated intermediate undergoes nucleophilic substitution with thiourea:

Stereochemical Considerations

Starting with enantiomerically pure (1S)-α-terpineol ensures retention of configuration at the cyclohexene-bearing carbon. Racemic mixtures require chromatographic resolution post-synthesis.

Grignard Addition-Cyclization Strategy

An alternative route constructs the cyclohexene core via terpene precursor assembly:

Isoprene-Butenone Condensation

Isoprene (C5H8) and butenone (C4H6O) undergo Diels-Alder cyclization to form a bicyclic intermediate.

Grignard Functionalization

The ketone reacts with methylmagnesium bromide (CH3MgBr) to introduce methyl groups:

Thiol Group Introduction

The alcohol is converted to the thiol via:

- Mitsunobu Reaction : Using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) with thioacetic acid.

- Yield : 50–65% after silica gel chromatography.

Catalytic Hydrogenation of Acetate Derivatives

A patent-pending method utilizes hydrogenation of an acetylated intermediate:

Synthesis of (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methyl Acetate

Thiolation via Nucleophilic Displacement

The acetate undergoes transesterification with hydrogen sulfide (H2S):

- Conditions : Pyridine catalyst, 80–100°C for 12–24 hours.

- Chiral Purity : >98% enantiomeric excess (ee) when using enantiopure acetate.

Comparative Analysis of Preparation Methods

Critical Process Parameters

Temperature Control

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution could result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol has the molecular formula and features a thiol group (-SH) attached to a cyclohexene structure with three methyl substituents. Its unique configuration contributes to its reactivity and functional properties in chemical reactions.

Fragrance and Flavoring Agent

One of the primary applications of this compound is as a fragrance and flavoring agent in consumer products. It is utilized in:

- Perfumes : The compound's pleasant odor profile makes it suitable for use in various fragrances.

- Food Products : It is employed to enhance flavors in food items, contributing to the overall sensory experience of the consumer.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing other chemical compounds. Its thiol functionality allows it to participate in various chemical reactions such as:

- Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile, facilitating the formation of new bonds with electrophiles.

- Synthesis of Thiol Derivatives : The compound can be transformed into other thiol derivatives through functional group transformations.

Medicinal Chemistry

Emerging research indicates potential applications of this compound in medicinal chemistry :

- Antioxidant Properties : Thiols are known for their antioxidant capabilities, which can be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.

- Drug Development : The compound's unique structure may serve as a scaffold for designing new pharmaceuticals that target specific biological pathways.

Case Study 1: Use in Flavoring

A study highlighted the effectiveness of this compound in enhancing the flavor profile of certain food products. The compound was tested in various formulations and demonstrated improved sensory attributes compared to control samples.

Case Study 2: Synthesis Applications

Research documented the application of this compound in synthesizing novel thiol derivatives. The study reported high yields and selectivity in reactions involving this compound as a starting material.

Mechanism of Action

The mechanism by which (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key structural analogs, focusing on molecular features, functional groups, and applications.

Structural and Functional Group Differences

Target Compound :

- Functional Group : Thiol (-SH).

- Structure : Cyclohex-3-ene ring with α,α,4-trimethyl substitution.

- Key Properties : High volatility, strong odor threshold, and susceptibility to oxidation (forms disulfides) .

Similar Compounds :

α-Terpineol (CAS: 10482-56-1):

- Functional Group : Alcohol (-OH).

- Structure : Cyclohex-3-ene ring with α,α,4-trimethyl substitution.

- Key Properties : Higher boiling point than thiol analogs due to strong hydrogen bonding; widely used in perfumes and disinfectants .

1,3-Dimethylcyclohexane (CAS: 638-04-0): Functional Group: None (saturated hydrocarbon). Structure: Fully saturated cyclohexane ring with 1,3-dimethyl substitution. Key Properties: Low polarity, used as a solvent or intermediate in organic synthesis .

Undecane (CAS: 1120-21-4): Functional Group: None (linear alkane). Structure: C₁₁H₂₄. Key Properties: High hydrophobicity; employed in fuel additives and polymer industries .

Xylene (CAS: 1330-20-7): Functional Group: None (aromatic hydrocarbon). Structure: Dimethylbenzene isomers. Key Properties: Moderate polarity; used as a solvent in paints and coatings .

Comparative Data Table

Research Findings

- Reactivity : The thiol group in the target compound enables nucleophilic reactions (e.g., thiol-ene click chemistry), unlike its alcohol (α-terpineol) or hydrocarbon analogs .

- Odor Profile : Grapefruit Mercaptan has an odor threshold 1,000× lower than α-terpineol, making it more potent in flavor applications despite similar molecular frameworks .

- Stability : The cyclohexene ring’s unsaturation increases susceptibility to oxidation compared to saturated analogs like 1,3-dimethylcyclohexane .

- Solubility : The thiol’s moderate polarity grants it better solubility in organic solvents than hydrocarbons but poorer than alcohols .

Biological Activity

(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol, a thiol-containing organic compound, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring with three methyl groups and a methanethiol functional group. This structural configuration contributes to its unique reactivity and interaction with biological systems. The compound's molecular formula is .

The biological activity of this compound primarily involves interactions with thiol-sensitive molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, influencing their function and activity. This interaction is crucial in various biochemical pathways where thiol-disulfide exchange reactions are significant .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, alpha-terpineol, a structurally related compound, has been shown to effectively kill bacteria such as Staphylococcus aureus , achieving a reduction of 99.996% in one minute when used in disinfectant formulations . This suggests that this compound may possess similar properties.

Cytotoxic Effects

Studies have demonstrated that thiols can exhibit cytotoxic effects against various cancer cell lines. For example, alpha-terpineol has been reported to impair the growth of human melanoma cells and can overcome resistance in cells expressing high levels of P-glycoprotein . Given the structural similarities, this compound may also exhibit cytotoxicity against tumor cells.

Case Study 1: Thiol Activity in Cancer Research

A study investigated the role of thiols in modulating cancer cell apoptosis. It was found that compounds with thiol groups could enhance the sensitivity of resistant cancer cells to chemotherapy by promoting apoptosis through caspase-dependent pathways . This highlights the potential role of this compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial efficacy of terpenoids, it was shown that compounds like alpha-terpineol exhibited significant antibacterial activity against various pathogens . The findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially present | Potentially present | Thiol-disulfide bond formation |

| Alpha-Terpineol | High | High | Modulates apoptosis via thiol interactions |

| Cyclohexanethiol | Moderate | Low | Basic thiol reactivity |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and stereochemistry of (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example, the cyclohexene ring’s proton environment can be analyzed using coupling constants and NOE experiments.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular ion peaks (C10H18S, molecular weight 170.3 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify characteristic thiol (-SH) stretching vibrations (~2550 cm⁻¹) and cyclohexene C=C bonds (~1650 cm⁻¹).

- Cross-reference spectral data with databases like NIST Chemistry WebBook, which lists synonyms such as GRAPEFRUIT MERCAPTAN (FEMA 3700) .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Thiol-Ene Reactions : Cyclohexene derivatives (e.g., 4-Methylcyclohexanol, CAS 589-91-3) can serve as precursors. Chiral catalysts or resolving agents are required to achieve the (S)-configuration .

- Stereoselective Sulfur Incorporation : Use tert-butyl disulfide or thiourea derivatives to introduce the thiol group while preserving enantiomeric purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments using computational and experimental methods?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-computed spectra to validate the (S)-configuration. This approach has been applied to related terpenes like (S)-(-)-alpha-terpineol (FEMA 3045), which shares structural similarities .

- X-ray Crystallography : If single crystals are obtainable, compare bond lengths and dihedral angles with analogous cyclohexene-thiol derivatives.

Q. What strategies mitigate oxidative degradation during storage or experimental handling?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varying temperatures and pH using HPLC to monitor thiol oxidation. Antioxidants (e.g., BHT) or inert atmospheres (N2/Ar) can suppress disulfide formation.

- Comparative Analysis : Reference stability data for structurally similar thiols, such as Di-(2-ethylhexyl) phthalate (DEPH), which exhibits sensitivity to oxidation .

Q. How can conformational dynamics be modeled to predict reactivity in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS with force fields parameterized for cyclohexene systems (e.g., 2-Methylcyclohexanone, CAS 583-60-8). Focus on ring puckering and thiol group accessibility .

- Transition State Analysis : Apply QM/MM hybrid methods to explore energy barriers in reactions like thiol-disulfide exchange.

Data Contradiction Analysis

Q. How should conflicting NMR data for enantiomeric purity be addressed?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with racemic mixtures.

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (S)-configured terpenes, such as (S)-alpha-terpineol ([α]D = -40° to -50°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.